molecular formula C23H22N2O3 B2891644 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide CAS No. 946317-91-5

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide

Cat. No.: B2891644
CAS No.: 946317-91-5
M. Wt: 374.44
InChI Key: USCREHJQUJHSKO-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tetrahydroquinoline group, which is a type of heterocyclic compound, and a furoyl group, which is derived from furan. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide typically involves a multi-step process. One common method involves the Povarov cycloaddition reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction forms the tetrahydroquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The tetrahydroquinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide is unique due to its combination of a tetrahydroquinoline core and a furoyl group, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-15-7-8-18(13-16(15)2)22(26)24-19-9-10-20-17(14-19)5-3-11-25(20)23(27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCREHJQUJHSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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